2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Description
2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a benzimidazole derivative featuring a fluorine atom at the 6th position of the benzimidazole core and an acetic acid moiety attached to the 1st nitrogen (N1) (Figure 1). This structure combines the aromatic heterocycle’s planar rigidity with the polar carboxylic acid group, making it a candidate for targeted drug design.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluorobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-7-8(3-6)12(5-11-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDYXRBHGSTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds featuring the benzimidazole structure exhibit significant antimicrobial properties. Studies have shown that 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The fluorine substitution enhances its lipophilicity, potentially increasing its membrane permeability and bioactivity against pathogens .
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of cell cycle progression. Further investigation into its structure-activity relationships could reveal its potential as a therapeutic agent in oncology .
Neuropharmacology
Recent research has explored the neuroprotective effects of benzimidazole derivatives. The compound may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress . This application is particularly promising given the increasing prevalence of neurodegenerative disorders.
Agricultural Applications
Pesticidal Activity
There is emerging interest in the use of this compound as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests could provide an environmentally friendly alternative to traditional chemical pesticides. Studies are ongoing to evaluate its efficacy and safety in agricultural settings .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices may enhance the thermal and mechanical properties of materials. Research into its role as a monomer or additive in polymer synthesis could lead to the development of advanced materials with tailored properties for applications in electronics and coatings .
Analytical Chemistry
The compound can also serve as a reagent in various analytical techniques, including chromatography and mass spectrometry, due to its unique spectral properties. Its ability to form stable complexes with metal ions makes it useful in trace metal analysis and environmental monitoring .
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Receptor Affinity
2-Substituted Benzimidazole Acetic Acids
- 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: These compounds, such as 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, exhibit potent CRTh2 receptor antagonism (IC₅₀: 10–100 nM) due to the 2nd-position benzylthio group, which enhances hydrophobic interactions with the receptor’s binding pocket .
2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic acid (9a) : The 2-isopropyl group increases lipophilicity (logP: ~2.1) compared to the 6-fluoro analog, as evidenced by its lower melting point (238–240°C vs. >250°C for fluorinated analogs) and altered NMR shifts (e.g., δH 1.30 ppm for isopropyl CH₃) .
6-Substituted Derivatives
- 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid: This analog (CAS 767305-43-1) contains a 2-oxo group, introducing a hydrogen bond donor.
Substituent Electronic and Steric Effects
Halogenated Derivatives
- 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic acid (6) : The 4-fluorophenyl substituent at the 2nd position enhances VEGFR-2 inhibition (IC₅₀: ~50 nM) through halogen bonding. However, the 6-fluoro substitution in the target compound may direct electronic effects toward the N1-acetic acid group, altering pKa and solubility .
- 2-[2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl]acetic acid : The CF₃ group’s strong electron-withdrawing effect increases acidity (predicted pKa: ~3.5 vs. ~4.2 for 6-Fluoro analog) and lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Alkyl and Heterocyclic Substituents
Physicochemical and Pharmacokinetic Properties
Melting Points :
Solubility :
Metabolic Stability :
- Fluorine at the 6th position reduces CYP450-mediated oxidation compared to furan-containing analogs .
Biological Activity
2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, with the CAS number 1515850-56-2, is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom which may influence its pharmacological properties, making it a subject of interest for further research.
- Molecular Formula : CHFNO
- Molecular Weight : 194.16 g/mol
- Structure : The compound consists of a benzimidazole core substituted with a fluorine atom and an acetic acid moiety, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed promising results in various pharmacological areas, including anticancer, antibacterial, and antifungal activities.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays showed that it induced apoptosis in cancer cells, with IC values indicating effective concentration ranges.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| A549 | 12.5 | Caspase activation |
| U-937 | 10.0 | Cell cycle arrest |
These findings suggest that this compound may act as a potential lead compound for developing new anticancer therapies.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Activity : Preliminary tests indicated that the compound exhibited moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Pseudomonas aeruginosa | 0.039 |
These results highlight its potential as an antibacterial agent, particularly against resistant strains.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies indicate that:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors like p53.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity, contributing to its antimicrobial effects.
Case Studies
Recent case studies have provided deeper insights into the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as cleaved caspase-3.
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential for further development as an anticancer agent.
Q & A
Q. What are the optimized synthetic routes for 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-fluoro-1H-benzimidazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. A key step is the alkylation of the benzimidazole nitrogen, where reaction time (e.g., 24 hours at room temperature) and stoichiometric control of the base are critical for high yields . Alternative methods include using Eaton’s reagent (P₂O₅·MeSO₃H) for Friedel-Crafts acylation in solvent-free conditions, achieving yields >90% for structurally similar imidazo[2,1-b]thiazoles .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 4.5–5.0 ppm (acetic acid CH₂), and δ ~170 ppm (carboxylic acid carbonyl) confirm the core structure.
- FT-IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) are diagnostic .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₉H₇FN₂O₂) and fragmentation patterns validate purity .
Q. What solvents and reaction conditions minimize side products during synthesis?
Polar aprotic solvents (DMF, THF) with mild bases (K₂CO₃, NaH) reduce hydrolysis of reactive intermediates. For example, using anhydrous conditions and inert atmospheres (N₂/Ar) prevents oxidation of the benzimidazole ring . Elevated temperatures (50–80°C) may improve reaction rates but risk decomposition; thus, room-temperature protocols are preferred for acid-sensitive intermediates .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity?
The 6-fluoro group introduces electron-withdrawing effects, stabilizing the benzimidazole ring via inductive effects and enhancing electrophilic substitution at the 1-position. Computational studies (e.g., DFT) show that fluorine increases the acidity of the NH proton (pKa ~2–3), favoring deprotonation and nucleophilic alkylation . Fluorine’s electronegativity also modulates π-π stacking in molecular docking studies, affecting binding affinity to targets like EGFR .
Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?
Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardize assays using isogenic cell lines or recombinant enzymes.
- Compare free energy calculations (e.g., molecular dynamics simulations) with experimental binding data to identify confounding factors like solvation effects .
- Validate results via orthogonal methods (e.g., SPR for binding kinetics vs. cellular cytotoxicity assays) .
Q. How can molecular docking guide the design of derivatives with improved COX-2 selectivity?
Docking studies (e.g., AutoDock Vina) reveal that the acetic acid moiety forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the fluorobenzimidazole occupies the hydrophobic pocket near Val523. Modulating substituents at the 2-position (e.g., introducing sulfonyl groups) can enhance selectivity by sterically blocking COX-1’s narrower active site .
Q. What mechanistic insights explain the solvent-free Friedel-Crafts acylation’s high efficiency?
Eaton’s reagent acts as both a Brønsted acid (activating carbonyl groups) and a nucleophilic catalyst. The solvent-free environment concentrates reactants, favoring a six-membered transition state during cyclization. Kinetic studies show that electron-donating groups on benzaldehyde derivatives accelerate the reaction by stabilizing partial positive charges in the acylium intermediate .
Data Analysis and Optimization
Q. How do conflicting reports on reaction yields correlate with catalyst choice?
Conflicting yields (e.g., 70% vs. 96%) often stem from catalyst loading and substrate accessibility. For example, Eaton’s reagent achieves >90% yields in solvent-free conditions due to efficient protonation of carbonyl groups, while K₂CO₃ in DMF may require excess reagent to compensate for slower diffusion rates .
Q. What computational tools are recommended for SAR studies of benzimidazole-acetic acid hybrids?
- QSAR : Use partial least squares (PLS) regression to correlate substituent parameters (Hammett σ, LogP) with bioactivity.
- Molecular dynamics : Analyze ligand-receptor stability (RMSD <2 Å over 100 ns) to prioritize derivatives .
- ADMET prediction : SwissADME or pkCSM models assess pharmacokinetic risks (e.g., CYP inhibition) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
